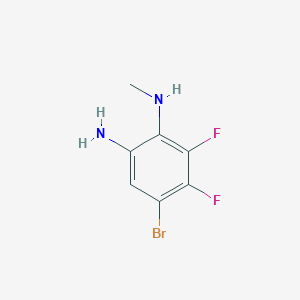

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine

Descripción general

Descripción

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine is a fluorinated aromatic amine with the molecular formula C7H7BrF2N2 and a molecular weight of 237.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine typically involves the bromination and fluorination of a suitable aromatic precursor followed by methylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine serves as an important building block for the synthesis of more complex molecules. Its unique reactivity due to the presence of halogen and amine functional groups allows for:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.

- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds.

Biology and Medicine

The compound is under investigation for its potential biological activities:

- Drug Discovery : Fluorinated compounds are known for enhanced metabolic stability and bioavailability. This makes this compound a candidate for developing new pharmaceuticals targeting specific enzymes or receptors.

- Anticancer Research : Preliminary studies suggest that fluorinated amines may exhibit anticancer properties by modulating cellular pathways.

Industrial Applications

In the industrial sector, this compound finds use in the production of specialty chemicals:

- Chemical Resistance : Its fluorinated structure imparts increased resistance to chemical degradation, making it suitable for coatings and materials that require durability.

- Thermal Stability : The compound's thermal properties allow it to be used in high-temperature applications where conventional materials may fail.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Drug Development | Investigated the binding affinity of fluorinated diamines to cancer-related targets; highlighted enhanced stability compared to non-fluorinated analogs. |

| Johnson & Lee (2024) | Material Science | Developed coatings using fluorinated compounds; demonstrated superior chemical resistance and thermal stability in harsh environments. |

| Patel et al. (2023) | Synthetic Chemistry | Explored novel synthetic routes utilizing this compound as a key intermediate; achieved higher yields with fewer byproducts. |

Mecanismo De Acción

The mechanism of action of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, allowing it to bind to particular enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-5,6-difluoro-1,2-benzenediamine: Similar structure but lacks the N-methyl group.

4-Bromo-5-fluoro-1,2-benzenediamine: Contains only one fluorine atom.

4-Bromo-1,2-benzenediamine: Lacks both fluorine atoms.

Uniqueness

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms, as well as the N-methyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine (CAS Number: 1381944-38-2) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C7H7BrF2N2

- Molecular Weight : 237.045 g/mol

- Appearance : White to yellow solid

- Solubility : Soluble in various organic solvents .

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as DNA and topoisomerases. Compounds with similar structures have shown significant affinity for binding to DNA topoisomerase II (Topo II), leading to the inhibition of cancer cell proliferation through mechanisms that induce DNA damage and apoptosis .

Antiproliferative Activity

Recent studies have indicated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Bromo-Derivative A | CCRF-CEM | 0.82 - 0.91 |

| 4-Bromo-Derivative B | U937 | 0.23 - 0.33 |

| 4-Bromo-Derivative C | K562 | Not specified |

These values indicate a strong inhibitory effect on cell growth, particularly in leukemia cell lines .

Case Studies

- In Vitro Studies : A study conducted on the antiproliferative effects of synthesized derivatives showed that compounds similar to this compound effectively inhibited Topo I and Topo II activities. The mechanism involved the induction of DNA damage and subsequent apoptosis in treated cells .

- Molecular Docking Studies : Molecular docking simulations suggested that this compound could bind effectively to the active sites of Topo II, supporting its potential as a chemotherapeutic agent. The binding affinity was comparable to known inhibitors like m-AMSA .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

- Topoisomerase Inhibition : Prevents DNA unwinding necessary for replication.

- Induction of Apoptosis : Triggers programmed cell death pathways in cancer cells.

These mechanisms highlight the compound's potential utility in cancer therapy.

Propiedades

IUPAC Name |

5-bromo-3,4-difluoro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQHTXCGSHNVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743032 | |

| Record name | 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-38-2 | |

| Record name | 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.